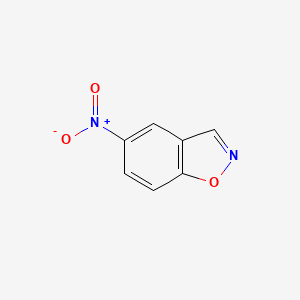

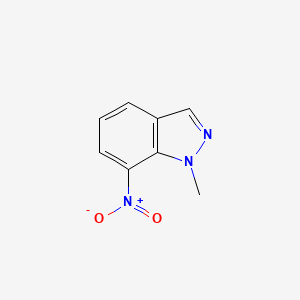

1-Methyl-7-nitro-1H-indazole

説明

The compound 1-Methyl-7-nitro-1H-indazole is a derivative of the indazole class, which is a heterocyclic compound consisting of a pyrazole ring fused to a benzene ring. This compound has been studied for its potential biological activities, particularly as an inhibitor of nitric oxide synthase (NOS), which is an enzyme involved in the production of nitric oxide, a significant biological mediator .

Synthesis Analysis

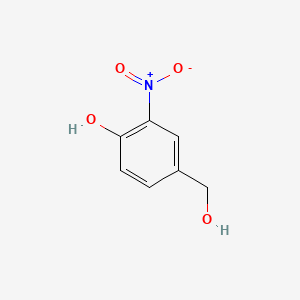

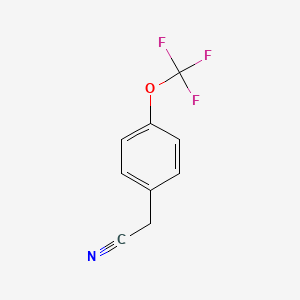

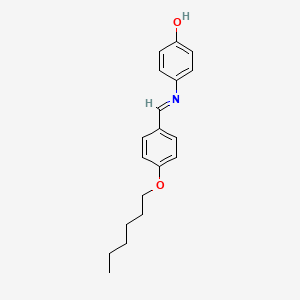

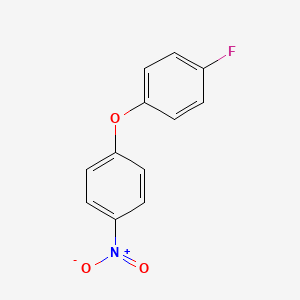

The synthesis of 1H-indazoles can be achieved through various methods. One such method involves the reaction of N-tosylhydrazones with nitroaromatic compounds under transition-metal-free conditions, which has been shown to have a wide substrate scope and has been applied to the formal synthesis of bioactive compounds . Another synthesis route for indazole derivatives includes the 1,3-dipolar cycloaddition of nitrile imines to benzyne, which is a rapid process yielding N(1)-C(3) disubstituted indazoles . Additionally, N-methylation of 5-nitro-1H-indazole in a KOH–DMSO system can lead to a mixture of 1-methyl-5(6)-nitroindazoles .

Molecular Structure Analysis

The molecular structure of this compound has been characterized by crystallography, revealing an intramolecular hydrogen bond between the nitro group and the NH group of the indazole ring, which influences the stability and reactivity of the molecule . The indazole system is typically planar, and the crystal packing can involve intermolecular hydrogen bonding and π-π interactions . The presence of substituents like the methyl and nitro groups can affect the electronic distribution and the overall geometry of the molecule .

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical transformations. For instance, the reduction of nitroindazoles can afford indazole amines, which can then be used in further synthetic applications, such as condensation reactions . The presence of functional groups like nitro or methoxy can also influence the reactivity of the indazole nucleus in reactions such as nucleophilic substitution or diazotization .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The planarity of the indazole system and the nature of its substituents affect its crystal packing and hydrogen bonding capabilities . The nitro group is a key functional group that can participate in hydrogen bonding and halogen bonding, as seen in other nitroindazole derivatives . These interactions are crucial for the compound's solubility, melting point, and stability, which are important parameters in the development of pharmaceutical agents.

科学的研究の応用

Synthesis and Chemical Transformations

1-Methyl-7-nitro-1H-indazole has been a subject of interest in the synthesis and transformation of various chemical compounds. For instance, its modification led to the creation of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole through various chemical reactions involving condensation and oxidation processes (El’chaninov, Aleksandrov, & Stepanov, 2018). Additionally, it has been used in the synthesis of diverse heterocyclic systems based on 2,4,6-trinitrotoluene, showcasing its versatility in chemical synthesis (Starosotnikov, Vinogradov, & Shevelev, 2002).

Crystal Structure Analysis

The compound has been instrumental in crystallography for studying molecular structures. The crystal structure of 7-methoxy-1H-indazole, a closely related compound, was analyzed to understand its inhibitor properties against nitric oxide synthase, revealing interesting insights into molecular interactions (Sopková-de Oliveira Santos, Collot, & Rault, 2002). Similarly, the crystal structure of 7-nitro-1H-indazole provided valuable information on its inhibitory effects on nitric oxide synthase (Sopková-de Oliveira Santos, Collot, & Rault, 2000).

Safety and Hazards

The safety information available indicates that “1-Methyl-7-nitro-1H-indazole” should be handled with caution. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating potential hazards upon ingestion, skin contact, inhalation, and eye contact .

作用機序

Target of Action

It’s known that indazole-containing compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ .

Mode of Action

It’s known that nitroindazole acts as a selective inhibitor for neuronal nitric oxide synthase, a hemoprotein enzyme that, in neuronal tissue, converts arginine to citrulline and nitric oxide (no) .

Biochemical Pathways

It’s known that nitric oxide (no), which is produced by nitric oxide synthase inhibited by nitroindazole, is implicated in vascular smooth muscle relaxation through a cgmp-mediated signal transduction pathway .

Result of Action

It’s known that nitroindazole may act by reducing oxidative stress or by decreasing the amount of peroxynitrite formed in these tissues .

特性

IUPAC Name |

1-methyl-7-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-8-6(5-9-10)3-2-4-7(8)11(12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSOBULFCLIDKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2[N+](=O)[O-])C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207407 | |

| Record name | 1H-Indazole, 1-methyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58706-36-8 | |

| Record name | 1-Methyl-7-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58706-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 1-methyl-7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058706368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazole, 1-methyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

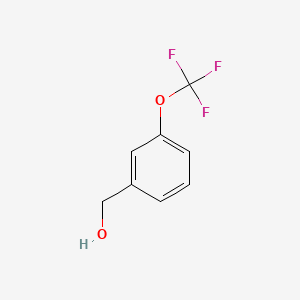

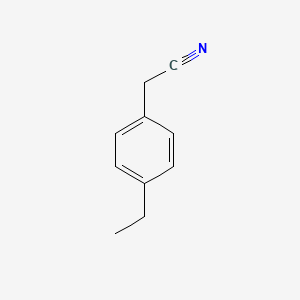

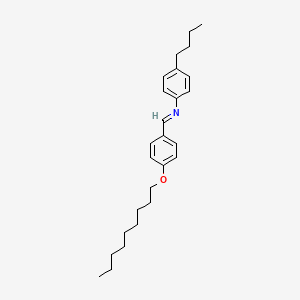

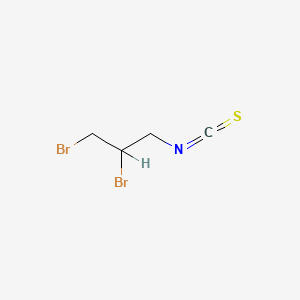

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。